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Orteronel Efficacy and Safety Data

The table below summarizes the key outcomes from major Phase III clinical trials of Orteronel.

. Overall Survival . . Common Grade
Trial Name / Median OS Median PFS
. Comparator (OS) Hazard 3/4 Adverse
Population . (Months) (Months)
Ratio [95% CI] Events

| SWOG-1216 [1] [2] (mHSPC) | ADT + Orteronel vs. ADT + Bicalutamide | 0.86 [0.72 to 1.02] | 81.1 vs.
70.2 | 47.6 vs. 23.0 | 43% vs. 14% (Orteronel vs. Control) | | ELM-PC 5 [3] [4] (mCRPC, post-docetaxel) |
Orteronel + Prednisone vs. Placebo + Prednisone | Not met (Primary endpoint) | Information missing |
Information missing | Fatigue; Febrile neutropenia (dose-limiting in combo) | | NRG/RTOG 1115 [4] (High-
risk localized PC) | DE-RT + ADT + Orteronel vs. DE-RT + ADT | No significant improvement | No
significant improvement | 5-year BRFS: 89.2% vs. 87.4% | Impaired drug tolerability, leading to early trial

termination |

Key Experimental Methodologies

The data in the table above comes from large, randomized Phase III trials designed to provide the highest

level of evidence.
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e SWOG-1216 Trial (mHSPC Setting) [1]:

o Objective: To compare the efficacy of Orteronel plus Androgen Deprivation Therapy (ADT)
against ADT plus bicalutamide in men with newly diagnosed metastatic hormone-sensitive
prostate cancer (mHSPC).

o Design: Open-label, randomized, multicenter Phase IIl study. Patients were stratified based on
disease extent and performance status.

o Endpoints: Primary endpoint was Overall Survival (OS). Secondary endpoints included
Progression-free Survival (PFS) and PSA response at 7 months.

o Analysis: A stratified log-rank test was used for OS comparison, with a one-sided statistical
significance threshold of P < .022.

e ELM-PC 5 Trial (mCRPC Setting) [3]:

o Objective: To evaluate Orteronel plus prednisone versus placebo plus prednisone in men with

metastatic castration-resistant prostate cancer (NCRPC) that had progressed after docetaxel
chemotherapy.

o Design: Double-blind, multicenter, randomized, placebo-controlled Phase Il trial.
o Endpoints: The primary endpoint was Overall Survival. The trial was unblinded early because
this endpoint was not met.

¢ NRG/RTOG 1115 Trial (High-Risk Localized Setting) [4]:

o Objective: To determine if adding 24 months of Orteronel to standard care (dose-escalated
radiation therapy and 24 months of ADT) would improve survival for men with high-risk, non-
metastatic prostate cancer.

o Design: Randomized Phase Il trial.

o Outcome: The trial was closed early due to the lack of efficacy of Orteronel in other settings
and impaired drug tolerability.

Mechanism of Action and Trial Context

Orteronel's developmental rationale and trial outcomes are best understood through its intended mechanism

and the competitive treatment landscape.
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The diagram above illustrates Orteronel's intended mechanism as a selective inhibitor of the 17,20-lyase
activity of the CYP17A1 enzyme [3]. This targeted approach was designed to suppress testosterone
production in the testes, adrenal glands, and prostate cancer cells more completely than standard ADT, while
minimizing disruption to the cortisol synthesis pathway (mediated by 17a-hydroxylase) to reduce steroid-

related side effects [1].

However, in the context of the evolving treatment landscape, the control groups in modern trials often
benefited from subsequent life-prolonging therapies (e.g., other novel hormonal agents like enzalutamide),
which likely diluted the potential observed OS benefit of Orteronel [1] [2]. Furthermore, despite its selective
mechanism, Orteronel still required concomitant prednisone in many trials and was associated with a

significantly higher rate of severe adverse events compared to control therapies [1].

Conclusion for Researchers

In summary, the experimental data consistently shows that despite a sound mechanistic rationale and

improvements in intermediate endpoints like PFS, Orteronel failed to achieve its primary overall survival
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endpoint across multiple Phase III trials and disease settings [1] [2] [4]. Its development was subsequently

halted.

Current research and network meta-analyses indicate that other androgen receptor pathway inhibitors
(ARPIs), particularly in combination regimens, have demonstrated superior efficacy and form the backbone

of modern treatment for advanced prostate cancer [5] [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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